molecular formula C8H13NO3 B1273844 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol CAS No. 5380-89-2

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Cat. No. B1273844
CAS RN: 5380-89-2
M. Wt: 171.19 g/mol
InChI Key: QRELYEUKSFYFRQ-UHFFFAOYSA-N
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Description

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, also known as 2-Furancarboxylic acid, is an organic compound with a broad range of applications in the fields of science and technology. It is a versatile building block in organic synthesis and has been used in the synthesis of many compounds, such as pharmaceuticals, cosmetics, and food additives. It is also used in the production of polymers, dyes, and other materials. In addition, it has been used in the study of biological systems, including the development of drugs and diagnostic agents.

Scientific Research Applications

Corrosion Inhibition

Nitrogenated derivatives of furfural, including compounds similar to 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, have been studied as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, attributed to their adsorption on the metal surface. Research indicates that such derivatives can act effectively in protecting steel against corrosion, particularly in acidic environments (Guimarães et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of heterocyclic compounds. For instance, palladium-catalyzed oxidative aminocarbonylation has been used to synthesize 2-furan-2-ylacetamides, starting from similar compounds (Gabriele et al., 2006). This illustrates its role in creating complex organic molecules with potential applications in various fields, including pharmaceuticals.

Antioxidant Agent Synthesis

A series of derivatives, including those related to this compound, have been synthesized for potential antioxidant applications. These compounds have shown promising in vitro antioxidant activity, indicating their potential as therapeutic agents (Prabakaran et al., 2021).

Catalytic Synthesis of Substituted Furans

The compound plays a role in catalytic synthesis processes. For example, copper-catalyzed reactions involving compounds like this compound have been explored for synthesizing substituted furans, which are key components in many bioactive natural products and pharmaceutical substances (Wang et al., 2010).

Synthesis of Tertiary Amines

This compound has been used in the synthesis of tertiary amines, which are then evaluated for their performance in inhibiting carbon steel corrosion. These amines form a protective layer on metal surfaces, acting as anodic inhibitors and demonstrating significant inhibitive efficiency (Gao et al., 2007).

Biochemical Analysis

Biochemical Properties

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and other nitrogen-containing compounds. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects collectively impact cellular metabolism, potentially altering the rates of various metabolic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in sustained changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cognitive function or reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding how this compound exerts its effects at the cellular level.

properties

IUPAC Name

1-amino-3-(furan-2-ylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELYEUKSFYFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378146
Record name 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5380-89-2
Record name 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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